5,8-Epoxyimidazo[1,5-A]pyridine
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Overview
Description
5,8-Epoxyimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring. The presence of an epoxy group at the 5,8 positions adds to its chemical diversity and potential reactivity. Imidazo[1,5-a]pyridine derivatives have attracted significant attention due to their versatility, optical properties, and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Epoxyimidazo[1,5-A]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Epoxyimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxyl derivatives, and various substituted imidazo[1,5-a]pyridine compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
5,8-Epoxyimidazo[1,5-A]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Epoxyimidazo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine fusion but differ in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridines: These derivatives have a different ring fusion pattern, leading to distinct chemical properties.
Imidazo[5,1-a]quinolones: These compounds include a quinoline ring fused with an imidazole ring.
Uniqueness
5,8-Epoxyimidazo[1,5-A]pyridine is unique due to the presence of the epoxy group, which imparts additional reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .
Properties
IUPAC Name |
10-oxa-2,4-diazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c1-2-7-9-4-8-3-5(9)6(1)10-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWWLBEIZSROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CN=CN3C(=C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666104 |
Source
|
Record name | 5,8-Epoxyimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136263-26-8 |
Source
|
Record name | 5,8-Epoxyimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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